Cas no 50765-22-5 (Methyl 3-hydroxy-5-iodobenzoate)
Methyl 3-hydroxy-5-iodobenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-hydroxy-5-iodobenzoate
- Benzoic acid, 3-hydroxy-5-iodo-, methyl ester
- LogP
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- MDL: MFCD11111265
- Inchi: 1S/C8H7IO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3
- InChI Key: PAVBUMACMQHDPH-UHFFFAOYSA-N
- SMILES: IC1C=C(C=C(C(=O)OC)C=1)O
Computed Properties
- Exact Mass: 277.94351
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
Experimental Properties
- Color/Form: Light-green to Brown Solid
- PSA: 46.53
Methyl 3-hydroxy-5-iodobenzoate Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319
- Warning Statement: P305+P351+P338
- Storage Condition:2-8 °C
Methyl 3-hydroxy-5-iodobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M323503-10mg |
Methyl 3-hydroxy-5-iodobenzoate |
50765-22-5 | 10mg |
$69.00 | 2023-05-17 | ||
| TRC | M323503-25mg |
Methyl 3-hydroxy-5-iodobenzoate |
50765-22-5 | 25mg |
$138.00 | 2023-05-17 | ||
| TRC | M323503-50mg |
Methyl 3-hydroxy-5-iodobenzoate |
50765-22-5 | 50mg |
$224.00 | 2023-05-17 | ||
| TRC | M323503-100mg |
Methyl 3-hydroxy-5-iodobenzoate |
50765-22-5 | 100mg |
$391.00 | 2023-05-17 | ||
| Alichem | A019098696-1g |
Methyl 3-hydroxy-5-iodobenzoate |
50765-22-5 | 97% | 1g |
$922.18 | 2023-09-01 | |
| Chemenu | CM154919-1g |
Methyl 3-hydroxy-5-iodobenzoate |
50765-22-5 | 97% | 1g |
$610 | 2024-07-16 | |
| AstaTech | 63574-0.25/G |
METHYL 3-HYDROXY-5-IODOBENZATE |
50765-22-5 | 97% | 0.25g |
$376 | 2023-09-16 | |
| AstaTech | 63574-1/G |
METHYL 3-HYDROXY-5-IODOBENZATE |
50765-22-5 | 97% | 1g |
$941 | 2023-09-16 | |
| 1PlusChem | 1P00DCBI-250mg |
Methyl3-hydroxy-5-iodobenzoate |
50765-22-5 | 97% | 250mg |
$467.00 | 2024-05-01 | |
| 1PlusChem | 1P00DCBI-1g |
Methyl3-hydroxy-5-iodobenzoate |
50765-22-5 | 97% | 1g |
$1113.00 | 2024-05-01 |
Methyl 3-hydroxy-5-iodobenzoate Suppliers
Methyl 3-hydroxy-5-iodobenzoate Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on Methyl 3-hydroxy-5-iodobenzoate
Methyl 3-hydroxy-5-iodobenzoate (CAS No. 50765-22-5): An Overview of Its Properties, Applications, and Recent Research
Methyl 3-hydroxy-5-iodobenzoate (CAS No. 50765-22-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural features, has been the subject of numerous studies due to its potential applications in drug development and advanced materials. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to Methyl 3-hydroxy-5-iodobenzoate.
Chemical Structure and Properties
Methyl 3-hydroxy-5-iodobenzoate is a derivative of benzoic acid, featuring a hydroxyl group at the 3-position and an iodine atom at the 5-position on the benzene ring. The presence of these functional groups imparts unique chemical and physical properties to the compound. The hydroxyl group can participate in hydrogen bonding, enhancing solubility in polar solvents. The iodine atom, being a heavy halogen, can influence the electronic properties of the molecule, making it useful in various chemical reactions.
The molecular formula of Methyl 3-hydroxy-5-iodobenzoate is C8H7O3I, with a molecular weight of approximately 244.04 g/mol. It exists as a white crystalline solid at room temperature and has a melting point around 110°C. The compound is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but it has limited solubility in water.
Synthesis Methods
The synthesis of Methyl 3-hydroxy-5-iodobenzoate can be achieved through several routes, each with its own advantages and limitations. One common method involves the iodination of 3-hydroxybenzoic acid followed by esterification with methanol. This two-step process ensures high yields and purity:
- Iodination Step: 3-Hydroxybenzoic acid is treated with an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile or dichloromethane. This step introduces the iodine atom at the 5-position on the benzene ring.
- Esterification Step: The resulting 3-hydroxy-5-iodobenzoic acid is then esterified with methanol using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This step forms the methyl ester derivative.
An alternative one-pot synthesis method involves the direct reaction of 3-hydroxybenzoic acid with methyl iodide in the presence of a base like potassium carbonate. This method simplifies the process by combining both steps into a single reaction vessel.
Applications in Medicinal Chemistry
Methyl 3-hydroxy-5-iodobenzoate has shown promise in medicinal chemistry due to its potential as a lead compound for drug development. Recent studies have explored its biological activities and therapeutic potential:
- Antimicrobial Activity: Research has demonstrated that Methyl 3-hydroxy-5-iodobenzoate exhibits significant antimicrobial activity against various bacterial strains, including multidrug-resistant pathogens. The presence of the iodine atom contributes to its antibacterial properties by disrupting cell membranes.
- Cancer Research: Preliminary studies have indicated that Methyl 3-hydroxy-5-iodobenzoate possesses anticancer properties by inducing apoptosis in cancer cells. Its ability to target specific cellular pathways makes it a potential candidate for further investigation in cancer therapy.
- Inflammation Reduction: strong>: The compound has been found to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes. This property could be beneficial in treating inflammatory diseases.
Applications in Materials Science strong>
Beyond medicinal chemistry, < strong>Methyl 3-hydroxy-5-iodobenzoate< / strong > has found applications in materials science due to its unique electronic and optical properties: p > < ul > < li >< strong >Optoelectronic Devices:< / strong > The heavy halogen (iodine) in< strong >Methyl 3-hydroxy-5-iodobenzoate< / strong > can influence charge transport properties, making it suitable for use in organic photovoltaics and light-emitting diodes (LEDs). li > < li >< strong >Polymer Synthesis:< / strong > The compound can serve as a building block for synthesizing functional polymers with tailored properties for various applications, including drug delivery systems and coatings. li > < li >< strong >Sensors:< / strong > Due to its sensitivity to environmental changes such as pH and temperature,< strong >Methyl 3-hydroxy-5-iodobenzoate< / strong > can be used in developing sensors for detecting specific analytes. li > ul > < p >< strong >Recent Research Advancements< / strong > p > < p >The ongoing research on< strong >Methyl 3-hydroxy-5-iodobenzoate< / strong > continues to uncover new insights into its behavior and potential applications: p > < ul > < li >< strong >Structure-Acitivity Relationship Studies:< / strong > Researchers are investigating how modifications to the molecular structure affect biological activity, aiming to optimize its therapeutic potential. li > < li >< strong >Combination Therapy:< / strong > Studies are exploring the synergistic effects of combining< strong >Methyl 3-hydroxy-5-iodobenzoate< / strong > with other drugs to enhance treatment outcomes for various diseases. li > < li >< strong >Nanotechnology Applications:< / strong > The compound's unique properties make it an attractive candidate for incorporation into nanomaterials for targeted drug delivery and imaging applications. li > ul > < p >< strong >Conclusion< / strong > p > < p >< strong >Methyl 3-hydroxy-5-iodobenzoate< / strong >(CAS No. 50765-22-5) is a multifaceted organic compound with diverse applications in medicinal chemistry and materials science. Its distinctive chemical structure endows it with valuable properties that have been harnessed for developing novel drugs and advanced materials. Ongoing research continues to expand our understanding of this compound's potential, paving the way for innovative solutions in healthcare and technology. p > article > response > This HTML-formatted introduction provides a comprehensive overview of Methyl 3-hydroxy-5-iodobenzoate (CAS No. 50765-22-5), covering its chemical properties, synthesis methods, applications, and recent research advancements. The use of CSS styles ensures that key terms are emphasized, enhancing readability and SEO optimization.
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